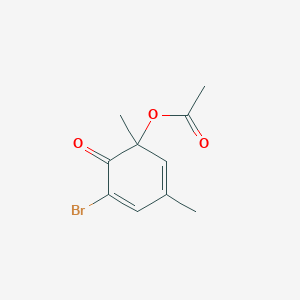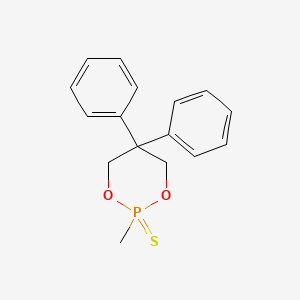
Benzenamine, 4-(2,3-dimethoxypropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(2,3-dimethoxypropoxy)-, also known as 4-(2,3-dimethoxypropoxy)aniline, is an organic compound belonging to the class of aromatic amines. This compound features a benzene ring substituted with an amino group (NH₂) and a 2,3-dimethoxypropoxy group. Aromatic amines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(2,3-dimethoxypropoxy)- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitroaniline with 2,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: Benzenamine, 4-(2,3-dimethoxypropoxy)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The nitro precursor can be reduced to the amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(2,3-dimethoxypropoxy)aniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Benzenamine, 4-(2,3-dimethoxypropoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(2,3-dimethoxypropoxy)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Aniline: The simplest aromatic amine, used as a starting material for many derivatives.
4-Methoxyaniline: Similar structure but with a methoxy group instead of the 2,3-dimethoxypropoxy group.
4-Ethoxyaniline: Contains an ethoxy group, offering different reactivity and properties.
Uniqueness: Benzenamine, 4-(2,3-dimethoxypropoxy)- is unique due to the presence of the 2,3-dimethoxypropoxy group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate for synthesizing compounds with specific properties and activities.
Propriétés
Numéro CAS |
94925-58-3 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
4-(2,3-dimethoxypropoxy)aniline |
InChI |
InChI=1S/C11H17NO3/c1-13-7-11(14-2)8-15-10-5-3-9(12)4-6-10/h3-6,11H,7-8,12H2,1-2H3 |
Clé InChI |
DTYRHMVURBUISJ-UHFFFAOYSA-N |
SMILES canonique |
COCC(COC1=CC=C(C=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)


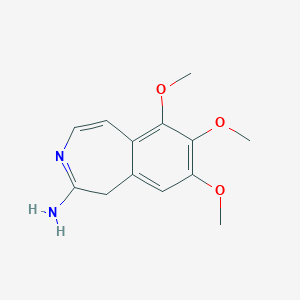
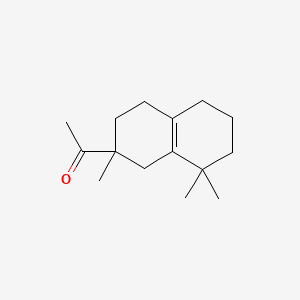
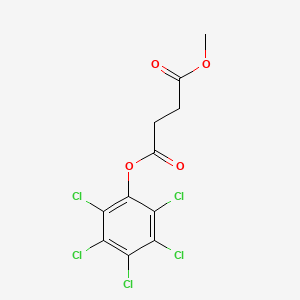
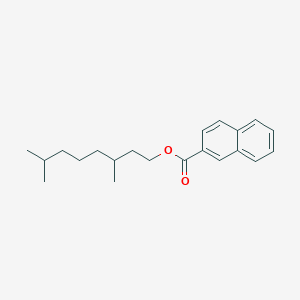
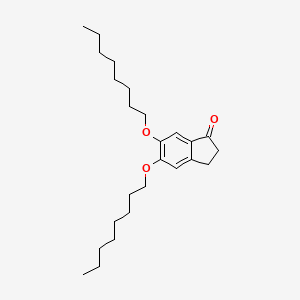
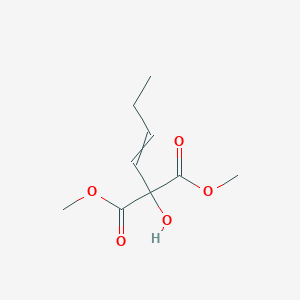
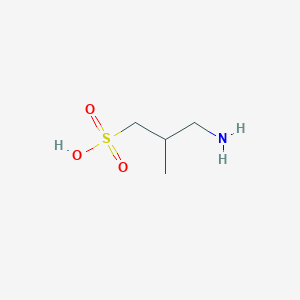
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
